molecular formula C29H34N6O8S2 B2632263 2,4-DIETHYL 5-{2-[(4-CYCLOHEXYL-5-{[(4-NITROPHENYL)FORMAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDO}-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE CAS No. 393849-13-3

2,4-DIETHYL 5-{2-[(4-CYCLOHEXYL-5-{[(4-NITROPHENYL)FORMAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDO}-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE

Cat. No.: B2632263
CAS No.: 393849-13-3
M. Wt: 658.75
InChI Key: DFMMNDZSXGBPOI-UHFFFAOYSA-N
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Description

2,4-DIETHYL 5-{2-[(4-CYCLOHEXYL-5-{[(4-NITROPHENYL)FORMAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDO}-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE is a complex organic compound that features a thiophene ring substituted with various functional groups

Preparation Methods

The synthesis of 2,4-DIETHYL 5-{2-[(4-CYCLOHEXYL-5-{[(4-NITROPHENYL)FORMAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDO}-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE involves multiple steps, each requiring specific reaction conditions. The synthetic route typically begins with the formation of the thiophene ring, followed by the introduction of the ethyl, cyclohexyl, and nitrophenyl groups through various organic reactions such as alkylation, acylation, and amination. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency.

Chemical Reactions Analysis

This compound can undergo several types of chemical reactions:

    Oxidation: The thiophene ring and other functional groups can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: Various substituents on the thiophene ring can be replaced through nucleophilic or electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like palladium on carbon, and nucleophiles or electrophiles depending on the desired substitution. Major products formed from these reactions include derivatives with modified functional groups, which can be further utilized in different applications.

Scientific Research Applications

2,4-DIETHYL 5-{2-[(4-CYCLOHEXYL-5-{[(4-NITROPHENYL)FORMAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDO}-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The presence of the nitrophenyl and triazole groups suggests potential interactions with proteins through hydrogen bonding and hydrophobic interactions, influencing cellular processes.

Comparison with Similar Compounds

Similar compounds include other thiophene derivatives and triazole-containing molecules. Compared to these, 2,4-DIETHYL 5-{2-[(4-CYCLOHEXYL-5-{[(4-NITROPHENYL)FORMAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDO}-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Examples of similar compounds include:

  • 2,4-Diethyl-5-methylthiophene-3-carboxylate
  • 4-Cyclohexyl-5-(4-nitrophenyl)-1,2,4-triazole
  • 2-(4-Nitrophenyl)-1,2,4-triazole-3-thiol

These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, leading to variations in their reactivity and applications.

Properties

IUPAC Name

diethyl 5-[[2-[[4-cyclohexyl-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-3-methylthiophene-2,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H34N6O8S2/c1-4-42-27(38)23-17(3)24(28(39)43-5-2)45-26(23)31-22(36)16-44-29-33-32-21(34(29)19-9-7-6-8-10-19)15-30-25(37)18-11-13-20(14-12-18)35(40)41/h11-14,19H,4-10,15-16H2,1-3H3,(H,30,37)(H,31,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFMMNDZSXGBPOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)CSC2=NN=C(N2C3CCCCC3)CNC(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H34N6O8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

658.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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